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Compound Name: Methyl 4-hydroxy-1-naphthoate

Cat. No.: B081697 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-hydroxy-1-naphthoate, a derivative of naphthoic acid, represents a core structural

motif in various compounds of interest in medicinal chemistry and materials science. Its rigid

bicyclic aromatic system, coupled with hydroxyl and methyl ester functionalities, gives rise to a

unique electronic and structural profile. Accurate structural elucidation and characterization are

paramount for understanding its chemical behavior, reactivity, and potential applications. This

technical guide provides a comprehensive overview of the expected spectroscopic signature of

Methyl 4-hydroxy-1-naphthoate, grounded in fundamental principles and comparative data

from structurally similar molecules.

While a complete set of experimentally verified spectra for Methyl 4-hydroxy-1-naphthoate is

not readily available in public spectral databases as of the last search, this guide will provide a

detailed analysis of its predicted and expected spectroscopic properties. This includes ¹H NMR,

¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are

supported by data from closely related analogs and established spectroscopic principles to

ensure a high degree of scientific validity.

Molecular Structure and Key Features
The structural framework of Methyl 4-hydroxy-1-naphthoate dictates its spectroscopic

characteristics. The naphthalene core provides a scaffold for the electron-donating hydroxyl
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group (-OH) and the electron-withdrawing methyl ester group (-COOCH₃). The relative

positions of these substituents influence the electron density distribution across the aromatic

rings, which in turn governs the chemical shifts in NMR spectroscopy and the vibrational

frequencies in IR spectroscopy.

Caption: Molecular Structure of Methyl 4-hydroxy-1-naphthoate.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. For Methyl 4-hydroxy-1-naphthoate (C₁₂H₁₀O₃),

the exact mass can be calculated and is a critical piece of data for its identification.

Predicted Mass Spectrometry Data[1]

Adduct Predicted m/z

[M+H]⁺ 203.07027

[M+Na]⁺ 225.05221

[M-H]⁻ 201.05571

[M]⁺ 202.06244

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 202, corresponding to

the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would

provide a more precise mass measurement, confirming the elemental formula of C₁₂H₁₀O₃.

Common adducts such as [M+H]⁺ and [M+Na]⁺ are frequently observed in electrospray

ionization (ESI) and other soft ionization techniques.

Fragmentation patterns in mass spectrometry can provide valuable structural information. For

Methyl 4-hydroxy-1-naphthoate, fragmentation would likely involve the loss of the methoxy

group (-OCH₃) from the ester, leading to a fragment ion at m/z 171. Further fragmentation

could involve the loss of carbon monoxide (CO) from the ester functionality.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration

~3500-3200 (broad) O-H (Phenol) Stretching

~3100-3000 C-H (Aromatic) Stretching

~2950 C-H (Methyl) Stretching

~1720-1700 C=O (Ester) Stretching

~1600, ~1500, ~1450 C=C (Aromatic) Stretching

~1300-1000 C-O (Ester and Phenol) Stretching

Interpretation:

The IR spectrum of Methyl 4-hydroxy-1-naphthoate is expected to be characterized by

several key absorption bands. A broad peak in the region of 3500-3200 cm⁻¹ is indicative of the

O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen

bonding.[2] The presence of a strong, sharp peak around 1720-1700 cm⁻¹ is a clear indicator

of the C=O stretching vibration of the ester functional group.[2] Aromatic C-H stretching

vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will

appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series

of peaks in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching vibrations for the ester and

phenol groups will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy
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Proton NMR spectroscopy provides information on the number of different types of protons,

their chemical environment, and their connectivity.

Expected ¹H NMR Chemical Shifts and Splitting Patterns

Proton
Expected Chemical Shift
(δ, ppm)

Multiplicity

-OH 5.0 - 8.0 Singlet (broad)

Aromatic Protons 7.0 - 8.5 Multiplets

-OCH₃ ~3.9 Singlet

Interpretation:

The ¹H NMR spectrum of Methyl 4-hydroxy-1-naphthoate is expected to show distinct signals

corresponding to the different protons in the molecule. The phenolic -OH proton will likely

appear as a broad singlet in the downfield region (δ 5.0-8.0), and its chemical shift can be

concentration and solvent dependent. The aromatic protons on the naphthalene ring will

resonate in the region of δ 7.0-8.5. Due to the substitution pattern, these protons will exhibit

complex splitting patterns (multiplets) as they are coupled to each other. The methyl protons of

the ester group (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.9. This

is a characteristic chemical shift for methyl esters.

Caption: General workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in

a molecule.

Expected ¹³C NMR Chemical Shifts
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Carbon Expected Chemical Shift (δ, ppm)

C=O (Ester) ~170

Aromatic C-O ~155

Aromatic C (unsubstituted) 110 - 135

Aromatic C (substituted) 120 - 140

-OCH₃ ~52

Interpretation:

The ¹³C NMR spectrum of Methyl 4-hydroxy-1-naphthoate will display signals corresponding

to the twelve carbon atoms in the molecule. The carbonyl carbon of the ester group is expected

to be the most downfield signal, appearing around δ 170. The aromatic carbon attached to the

hydroxyl group (C-4) will also be significantly downfield, in the region of δ 155. The other

aromatic carbons will resonate in the typical range of δ 110-140. The methyl carbon of the

ester group will give a signal at approximately δ 52. Due to the fused ring system and

substitution, some of the aromatic carbon signals may be close together or overlap.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound like Methyl 4-hydroxy-1-naphthoate.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount

of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts

to 0 ppm.

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low

natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction to

obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount

of the sample is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the

sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background

spectrum of the empty sample compartment (or the KBr pellet without the sample) is first

recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct

infusion or coupled with a chromatographic technique like HPLC or GC. The choice of

ionization technique (e.g., ESI, APCI, or EI) will depend on the properties of the analyte and

the desired information.

Conclusion
The spectroscopic characterization of Methyl 4-hydroxy-1-naphthoate is crucial for its

unambiguous identification and for understanding its chemical properties. This guide has

provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on

established spectroscopic principles and data from analogous compounds. The provided

protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this

and similar molecules. As with any analytical endeavor, careful experimental design and data

interpretation are key to achieving accurate and reliable results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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